Formate

Catalog No.
S603401
CAS No.
71-47-6
M.F
CHO2-
M. Wt
45.017 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formate

CAS Number

71-47-6

Product Name

Formate

IUPAC Name

formate

Molecular Formula

CHO2-

Molecular Weight

45.017 g/mol

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1

InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-M

SMILES

C(=O)[O-]

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-]

Formate is a monocarboxylic acid anion that is the conjugate base of formic acid. Induces severe metabolic acidosis and ocular injury in human subjects. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a formic acid.

Formate, also known as methanoate, is the simplest carboxylate anion with the chemical formula HCOO⁻. It is derived from formic acid, which is the simplest carboxylic acid. Formate exists in various forms including salts and esters, and it is colorless when in solution. The anion has a planar structure with two equivalent oxygen atoms, each bearing a partial negative charge, and a carbon atom that is bonded to one hydrogen atom. Formate plays a crucial role as a one-carbon source in biological systems and is involved in various biochemical processes .

  • Deprotonation of Formic Acid:
    HCOOHHCOO+H+\text{HCOOH}\rightleftharpoons \text{HCOO}^-+\text{H}^+
    This equilibrium illustrates how formic acid dissociates to form the formate anion.
  • Oxidation:
    Formate can be oxidized to carbon dioxide and hydrogen ions by the enzyme formate dehydrogenase:
    HCOOCO2+H++2e\text{HCOO}^-\rightarrow \text{CO}_2+\text{H}^++2e^-
  • Formation of Esters:
    When alcohols react with formic acid, they can form esters such as methyl formate:
    CH3OH+COHCOOCH3\text{CH}_3\text{OH}+\text{CO}\rightarrow \text{HCOOCH}_3
  • Decarboxylation of Salts:
    Sodium formate can decompose upon heating to yield sodium oxalate and hydrogen gas:
    2HCOONa(COO)2Na2+H22\text{HCOONa}\rightarrow (\text{COO})_2\text{Na}_2+\text{H}_2

In biological systems, formate serves as an important one-carbon donor involved in various metabolic pathways. It is produced from amino acids such as serine and choline and plays a role in the biosynthesis of nucleic acids. Formate is also involved in the demethylation of sterols through enzymatic reactions that utilize oxygen as an oxidant . Furthermore, it can act as a biomarker for dietary intake since it is found in several foods including fruits and vegetables .

Formate can be synthesized through several methods:

  • Neutralization Reaction:
    Formic acid can be neutralized with sodium hydroxide to produce sodium formate.
    HCOOH+NaOHHCOONa+H2O\text{HCOOH}+\text{NaOH}\rightarrow \text{HCOONa}+\text{H}_2\text{O}
  • Carbonylation of Methanol:
    This industrial method involves reacting methanol with carbon monoxide under specific conditions to yield formic acid, which can subsequently produce sodium formate.
  • Crossed Cannizzaro Reaction:
    In this reaction, formaldehyde reacts with sodium hydroxide to yield sodium formate.
  • Laboratory Synthesis:
    In laboratory settings, sodium formate can be produced by reacting chloroform with alcoholic sodium hydroxide .

Formate and its derivatives have diverse applications across various industries:

  • Textile Industry: Used as a buffering agent during dyeing processes.
  • Food Industry: Acts as a food additive (E237) and preservative.
  • De-icing Agent: Employed for de-icing roads and runways due to its non-corrosive properties.
  • Cryoprotectant: Utilized in structural biology for X-ray diffraction experiments on protein crystals .
  • Drilling Fluids: Saturated solutions of alkali metal formates are used in oil and gas exploration due to their high density and biocidal properties .

Research has indicated that formate interacts with various biological systems, particularly in metabolic pathways involving one-carbon units. Its role as a substrate for enzymes such as formate dehydrogenase highlights its importance in energy metabolism and biosynthetic processes. Additionally, studies have shown that while sodium formate can inhibit certain bacterial species, it is also biodegradable and can be broken down by others .

Several compounds share structural similarities with formate, primarily due to their carboxylate nature:

CompoundFormulaUnique Features
AcetateCH₃COO⁻Derived from acetic acid; more stable than formate.
PropionateCH₃CH₂COO⁻Three carbon atoms; used in food preservation.
ButyrateCH₃(CH₂)₂COO⁻Four carbon atoms; important in gut health.
LactateCH₃CHOHCOO⁻Produced during anaerobic respiration; key in muscle metabolism.
BenzoateC₆H₅COO⁻Aromatic compound; used as a food preservative.

Formate's uniqueness lies in its role as the simplest carboxylate anion and its significant involvement in biological processes as a one-carbon donor . Its applications across various industries further distinguish it from other similar compounds.

Formate, systematically named methanoate, is the conjugate base of formic acid (HCOOH), existing as the anion HCOO⁻. Its structure is planar, with the carbon atom bonded to two equivalent oxygen atoms and a hydrogen atom. The oxygen atoms share delocalized negative charge, while the C-H bond remains non-acidic.

Formate belongs to the class of carboxylate anions, derived from carboxylic acids by deprotonation. Key derivatives include:

  • Formate salts (e.g., sodium formate, HCOONa; potassium formate, HCOOK), which are ionic compounds.
  • Formate esters (e.g., methyl formate, HCOOCH₃), formed by esterification with alcohols.

The anion’s geometry is critical to its reactivity and stability, with bond lengths and angles influenced by its electronic structure.

Physical and Chemical Characteristics

Physical Properties

PropertyValueSource
Density (sodium formate)1.92 g/cm³ (20°C)
Melting point (sodium formate)253°C
Solubility in water8 M at 20°C (sodium formate)
OdorFaint formic acid smell

Sodium formate crystallizes in a monoclinic lattice (a = 6.19 Å, b = 6.72 Å, c = 6.49 Å, β = 121.7°).

Chemical Reactivity

Formate exhibits diverse reactivity:

  • Decarboxylation: Nickel formate decomposes at 200°C to nickel metal, CO₂, and H₂.
  • Biochemical roles: Acts as a C1 donor in nucleic acid synthesis and participates in sterol demethylation via aromatase enzymes.
  • Buffer systems: Forms stable pH buffers with formic acid (pH 3–5).

Spectroscopic Properties

Formate’s vibrational modes are diagnostic in IR and Raman spectroscopy:

ModeWavenumber (cm⁻¹)AssignmentSource
νas(COO) (asymmetric)1600–1665Oxygen-oxygen stretching
νs(COO) (symmetric)1250–1385Oxygen-oxygen bending
ν(C-H) (stretching)2900–3000C-H bond vibration

In nanoconfined environments (e.g., SiO₂ pores), formate’s νas(COO) shifts to lower frequencies due to reduced hydrogen bonding. Isotopic substitution (e.g., HCOO⁻ → DCOO⁻) lowers ν(C-H) by ~30%.

Acid-Base Properties and pKa Values

Formic acid (pKa ≈ 3.75) undergoes deprotonation to formate (HCOO⁻). Under nanoconfinement, pKa increases to 3.4 due to restricted solvation and electrostatic interactions.

ConditionpKa (Formic Acid)Source
Bulk aqueous solution3.75
Nanoconfined (SiO₂)3.4

The formate ion stabilizes through resonance between the two oxygen atoms, making it a weaker base than hydroxide but stronger than acetate.

Formate Anion Structure and Reactivity

Structural Plasticity

The formate anion adopts distinct geometries depending on its environment:

  • Monodentate coordination: Binds to a single metal atom via one oxygen atom.
  • Bidentate bridging: Links two metal centers via both oxygen atoms.
  • Planar isolated ion: Maintains O-C-O symmetry in gas-phase or solution.

Reactivity in Biological and Synthetic Systems

Reaction TypeExampleOutcomeSource
EsterificationHCOO⁻ + ROH → HCOOR + H₂OMethyl formate synthesis
DecarboxylationHCOO⁻ → CO₂ + H⁺ + e⁻Enzymatic oxidation in Desulfovibrio
Anion-quadrupole interactionsHCOO⁻ + benzene → planar dimerStabilizes via charge-quadrupole forces

Formate’s reactivity is enhanced in polar solvents, where its resonance-stabilized structure facilitates nucleophilic attacks.

Methanol-Based Synthesis

The methanol-based synthesis of formates represents the predominant industrial methodology for formate production, with two primary process configurations achieving commercial viability. The BASF process, implemented at the Ludwigshafen facility since 1981, operates through a two-stage mechanism involving methanol carbonylation followed by methyl formate hydrolysis [1]. This process utilizes sodium methoxide as a homogeneous catalyst at operating conditions of 80 degrees Celsius and 45 bar pressure, achieving carbon monoxide conversion rates of 95 percent while maintaining methanol conversion at approximately 30 percent [1] [2].

The reaction sequence commences with methanol carbonylation according to the stoichiometric relationship: CH₃OH + CO → HCOOCH₃, followed by hydrolysis: HCOOCH₃ + H₂O → CH₃OH + HCOOH [3] [1]. The overall net reaction effectively converts carbon monoxide and water to formic acid. The BASF implementation incorporates a distinctive hydrolysis methodology employing a large excess of water, approximately 5 mol of water per mol of methyl formate, to shift the equilibrium toward formic acid formation [1]. Separation of the resulting aqueous formic acid utilizes liquid-liquid extraction with secondary amides to remove excess water.

The Kemira-Leonard process presents an alternative industrial approach, distinguished by its autocatalytic hydrolysis mechanism utilizing formic acid as the catalyst rather than strong mineral acids [1]. This process operates at elevated temperatures ranging from 80 to 140 degrees Celsius under pressures between 50 and 180 bar, achieving equilibrium conversions exceeding 95 percent [4]. The methodology addresses the unfavorable hydrolysis equilibrium through the implementation of molar excess ratios, either water-to-methyl formate ratios of 5:1 to 6:1 or methyl formate excess conditions [5].

Industrial plants utilizing this methodology have demonstrated production capacities exceeding 100,000 tons annually, with facilities operational in Finland since 1982 [1]. The process incorporates sophisticated separation technologies including flash evaporation systems maintained at approximately atmospheric pressure to minimize reesterification reactions, followed by vacuum distillation for methyl formate and methanol recovery [1]. Product purification achieves formic acid concentrations up to 98 weight percent through multi-stage distillation under controlled pressure conditions of approximately 0.3 megapascals [1].

Carbon Monoxide Carbonylation

Direct carbon monoxide carbonylation represents a fundamental industrial pathway for formate synthesis, particularly applicable to sodium and potassium formate production. The industrial implementation of sodium formate synthesis through carbon monoxide carbonylation occurs under controlled conditions of 130 degrees Celsius and pressures ranging from 6 to 8 bar [6]. The stoichiometric reaction follows: CO + NaOH → HCOONa, achieving near-quantitative conversion rates under optimized operating parameters.

The industrial process design incorporates continuous absorption of carbon monoxide, purified to remove acidic gas contaminants, into concentrated sodium hydroxide solutions ranging from 50 to 80 weight percent [7]. The reaction kinetics demonstrate first-order dependence on both carbon monoxide partial pressure and sodium hydroxide concentration, with enhanced reaction rates achievable through increased interfacial contact between gas and liquid phases [1].

Potassium formate production through carbon monoxide carbonylation requires more stringent operating conditions, typically employing temperatures between 100 and 200 degrees Celsius under carbon monoxide pressures exceeding 690 kilopascals [7]. The reaction proceeds according to: CO + KOH → HCOOK, with reaction rates significantly influenced by temperature, carbon monoxide partial pressure, and catalyst concentration [8]. Industrial implementations utilize potassium hydroxide concentrations between 30 and 50 weight percent to optimize conversion efficiency while maintaining manageable system viscosity [7].

The carbonylation methodology offers particular advantages for waste gas utilization, enabling effective recycling of carbon monoxide-rich industrial streams. Modern industrial installations incorporate pressure swing adsorption systems for synthesis gas purification, followed by synthesis reaction stages, evaporation and concentration units, crystallization processes, centrifugal separation, and final drying and packaging operations [8].

Yellow Phosphorus Tail Gas Utilization

Yellow phosphorus tail gas utilization represents an innovative industrial approach for formate production, effectively converting industrial waste streams into valuable chemical products. Yellow phosphorus production through electric furnace processes generates substantial quantities of tail gas containing 87 to 92 percent carbon monoxide, along with various impurities including hydrogen sulfide, phosphine, hydrogen fluoride, and arsine [9] [10]. The composition complexity necessitates advanced purification technologies prior to formate synthesis applications.

The industrial process for formate production from yellow phosphorus tail gas operates through a multi-stage purification and synthesis sequence [10]. Initial purification employs catalytic oxidation methods combined with adsorption technologies to remove sulfur, phosphorus, arsenic, and fluorine compounds, achieving purification standards suitable for high-value chemical synthesis [11]. The purified carbon monoxide subsequently undergoes reaction with sodium hydroxide solutions at temperatures between 150 and 170 degrees Celsius under pressures of approximately 18 bar [10].

The reaction mechanism follows: CO + NaOH → HCOONa, with subsequent processing through acidification using polyphosphoric acid to convert sodium formate to formic acid [10]. The acidification reactor design integrates reaction, heating, and condensation reflux functions within a compact configuration, addressing the high and variable system viscosity encountered during processing [10]. Optimal reaction parameters include sodium hydroxide solution concentrations of 30 percent, reaction times sufficient for complete conversion, and controlled temperature profiles to minimize side reactions [10].

Economic analysis demonstrates substantial benefits from yellow phosphorus tail gas utilization, with sodium formate added value reaching 1.2 times that of the primary yellow phosphorus product [9]. Pilot plant investigations indicate profit margins exceeding 2,000 Chinese Yuan per ton of calcium formate produced, with individual yellow phosphorus production generating approximately 3,000 standard cubic meters of tail gas capable of producing 6.7 tons of calcium formate [9]. Industrial demonstration units achieving annual production capacities of 20,000 tons of formic acid from yellow phosphorus tail gas have been successfully operated in Guizhou province, China [11].

Laboratory Preparation Methods

Oxalic Acid and Glycerol Reaction

The oxalic acid and glycerol reaction constitutes the primary laboratory methodology for formic acid preparation, offering reliable synthesis under controlled conditions suitable for research and educational applications. The reaction mechanism proceeds through a three-stage sequence involving glycerol mono-oxalate formation, subsequent decomposition to glycerol monoformate with carbon dioxide evolution, and final formic acid liberation through continued oxalic acid addition [12] [13].

The experimental procedure requires precise stoichiometric control, utilizing 40 grams of powdered oxalic acid crystals and 50 milliliters of anhydrous glycerol in a distillation apparatus equipped with thermometer and condenser systems [12] [14]. The reaction mixture undergoes heating to temperatures between 100 and 110 degrees Celsius, maintained until carbon dioxide effervescence ceases, indicating completion of the initial decomposition stage [12]. Following cooling, additional oxalic acid (40 grams) is introduced to the reaction mixture, with renewed heating at 110 degrees Celsius facilitating formic acid distillation [14].

The reaction sequence initiates with glycerol-oxalic acid condensation: C₃H₈O₃ + C₂H₂O₄ → glycerol mono-oxalate + H₂O, followed by thermal decomposition: glycerol mono-oxalate → glycerol monoformate + CO₂ [12] [13]. The final stage involves formic acid displacement: glycerol monoformate + C₂H₂O₄ → C₃H₈O₃ + 2HCOOH, regenerating glycerol for continued reaction cycling [15].

Product isolation yields aqueous formic acid solutions requiring further purification for analytical applications. The methodology demonstrates reproducible conversion efficiency with formic acid concentrations dependent upon reaction stoichiometry and thermal management. Alternative procedures suggest improved yields through optimized reactant ratios, with 63 grams anhydrous oxalic acid and 252 grams glycerol providing enhanced conversion efficiency [15]. The reaction products include trace quantities of allyl alcohol and carbon monoxide as byproducts, formed through glycerol thermal decomposition and formic acid dehydration respectively [15].

Anhydrous Formic Acid Preparation

Anhydrous formic acid preparation represents a specialized laboratory technique addressing the azeotropic limitations encountered in conventional distillation purification of aqueous formic acid solutions. The methodology circumvents the problematic azeotropic composition of formic acid-water mixtures (77.6 percent formic acid, 22.4 percent water) through chemical intermediate formation and subsequent thermal decomposition [12] [13].

The preparation sequence commences with neutralization of aqueous formic acid using lead carbonate, proceeding according to: 2HCOOH + PbCO₃ → Pb(HCOO)₂ + H₂O + CO₂ [12]. The resulting lead formate solution undergoes concentration through controlled evaporation until crystallization occurs, followed by filtration and thorough drying of the crystalline lead formate product [12] [13]. The dried lead formate crystals are subsequently positioned within the inner tube of a water condenser system for thermal decomposition treatment.

Anhydrous formic acid generation utilizes dry hydrogen sulfide gas passage through the heated lead formate crystals at temperatures of 100 degrees Celsius, facilitating the decomposition reaction: Pb(HCOO)₂ + H₂S → 2HCOOH + PbS [12] [13]. The liberated formic acid vapors undergo condensation within the receiver vessel, yielding anhydrous formic acid containing trace hydrogen sulfide impurities. Purification of the anhydrous product requires redistillation in the presence of dry lead formate to remove residual hydrogen sulfide contamination [12].

The methodology achieves anhydrous formic acid purities suitable for analytical and synthetic applications, with boiling point measurements confirming the absence of water contamination (anhydrous formic acid boiling point: 100.5 degrees Celsius). Quality assessment through density measurements and chemical analysis demonstrates reproducible purity standards. Alternative purification approaches utilizing lead tetraformate addition during redistillation provide enhanced purification efficiency for applications requiring exceptional purity standards [16].

Formate Salt Production

Sodium Formate Manufacturing

Sodium formate manufacturing encompasses multiple industrial methodologies, each optimized for specific feedstock availability and production scale requirements. The primary industrial route utilizes direct carbon monoxide absorption into concentrated sodium hydroxide solutions, achieving efficient conversion under moderate temperature and pressure conditions [6]. The stoichiometric reaction CO + NaOH → HCOONa operates at 130 degrees Celsius under pressures ranging from 6 to 8 bar, providing near-quantitative conversion efficiency [6].

Industrial implementation requires carbon monoxide purification to remove acidic gas contaminants that would otherwise consume sodium hydroxide through competing reactions [6]. The absorption process utilizes sodium hydroxide concentrations between 50 and 80 weight percent, optimized to balance reaction kinetics with system handling characteristics [7]. Reactor design incorporates enhanced gas-liquid contact through mechanical agitation or packed column configurations, maximizing interfacial area for carbon monoxide transfer and reaction [1].

Alternative manufacturing routes include neutralization methodologies employing formic acid and sodium hydroxide according to: HCOOH + NaOH → HCOONa + H₂O [17] [18]. This approach offers simplified reaction conditions at ambient temperature and atmospheric pressure, with stoichiometric control readily achieved through pH monitoring. The neutralization route proves particularly suitable for smaller production scales or when formic acid availability exceeds carbon monoxide access.

Advanced manufacturing implementations utilize integrated processing sequences combining sodium formate synthesis with downstream purification and crystallization operations [6]. The manufacturing process incorporates evaporation systems for water removal, crystallization vessels for product recovery, centrifugal separation for mother liquor removal, and drying systems for final moisture content control. Product specifications typically require sodium formate purities exceeding 95 percent with moisture content below 1 percent for industrial applications [17].

Economic analysis indicates favorable production economics for carbon monoxide-based sodium formate manufacturing, particularly when utilizing waste gas streams from steel production or other industrial processes [9]. The methodology enables effective waste stream valorization while producing commercially valuable sodium formate for applications including leather tanning, drilling fluid additives, and reducing agent applications [6].

Potassium Formate Synthesis

Potassium formate synthesis methodologies demonstrate greater complexity compared to sodium formate production, reflecting the elevated reaction temperatures and pressures required for efficient potassium hydroxide carbonylation. The primary industrial route employs carbon monoxide reaction with potassium hydroxide according to: CO + KOH → HCOOK, operated at temperatures between 100 and 200 degrees Celsius under carbon monoxide pressures exceeding 690 kilopascals [7] [8].

The reaction kinetics exhibit strong temperature dependence, with reaction rates increasing substantially at elevated temperatures while maintaining selectivity toward potassium formate formation [7]. Industrial implementations utilize potassium hydroxide concentrations between 30 and 50 weight percent, balanced to optimize reaction efficiency while maintaining manageable solution viscosity and handling characteristics [7]. The carbonylation process requires stringent gas purification to eliminate sulfur compounds, carbon dioxide, and other impurities that compromise conversion efficiency [8].

Alternative synthesis methodologies include neutralization approaches utilizing formic acid and potassium hydroxide: HCOOH + KOH → HCOOK + H₂O, or potassium carbonate: K₂CO₃ + 2HCOOH → 2HCOOK + CO₂ + H₂O [8]. These neutralization routes operate under ambient conditions with straightforward stoichiometric control, proving advantageous for laboratory-scale preparation or when feedstock availability favors formic acid utilization over carbon monoxide.

Innovative synthesis approaches include formaldehyde-based methodologies utilizing potassium hydroxide and isobutyric aldehyde in aqueous solutions [7]. This process operates at temperatures between 0 and 100 degrees Celsius under atmospheric pressure, achieving molar ratios of formaldehyde:potassium hydroxide:isobutyric aldehyde ranging from 1.0:1.0:1.0 to 3.0:2.0:1.0 [7]. The reaction yields both potassium formate and neopentyl glycol as commercially valuable coproducts, with potassium formate conversions reaching 90.9 percent of theoretical values [7].

Product recovery utilizes crystallization techniques including fractional crystallization, ion exchange procedures, solvent extraction, or electrodialysis methods [7]. Industrial production achieves potassium formate purities suitable for drilling fluid applications, where solution concentrations of 50 to 75 percent provide freezing point depression to minus 60 degrees Celsius [19]. The high-density brines formed from potassium formate solutions serve specialized applications in oil and gas drilling operations, offering environmental advantages over conventional heavy brine formulations [19].

Calcium Formate Production

Calcium formate production employs multiple synthesis pathways, with the neutralization method representing the predominant industrial approach due to product quality advantages and process simplicity [20]. The primary methodology utilizes formic acid reaction with calcium carbonate according to: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + CO₂ + H₂O, operated at temperatures between 40 and 60 degrees Celsius under atmospheric pressure conditions [21] [22].

The neutralization process requires careful pH control, maintaining solution pH between 4.0 and 4.5 to ensure complete calcium carbonate dissolution while preventing calcium formate precipitation during reaction [21]. Raw material specifications require formic acid concentrations exceeding 85 percent with heavy metal content below 0.001 percent, and calcium carbonate purities above 95 percent with fineness specifications of 200 mesh [21]. The reaction procedure involves calcium carbonate addition to reaction vessels containing recycled mother liquor, followed by controlled formic acid addition with continuous stirring until pH targets are achieved [21].

Alternative production methodologies include calcium hydroxide neutralization: Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O, offering simplified reaction conditions with enhanced reaction kinetics compared to calcium carbonate routes [22] [23]. This approach operates at room temperature and atmospheric pressure, with temperature control between 40 and 60 degrees Celsius optimizing reaction efficiency while preventing unwanted side reactions [23].

Advanced production technologies utilize carbonylation methodologies employing carbon monoxide reaction with calcium hydroxide under elevated pressure conditions [23]. The carbonylation route: Ca(OH)₂ + 2CO → Ca(HCOO)₂ operates at pressures between 150 and 300 bar with temperatures ranging from 150 to 200 degrees Celsius [23]. Catalyst systems incorporating potassium or sodium hydroxide enhance reaction efficiency, though the methodology requires sophisticated equipment and safety measures due to carbon monoxide handling requirements [23].

Industrial calcium formate production incorporates integrated processing sequences including reaction, filtration for insoluble removal, concentration through evaporation, crystallization for product recovery, centrifugal separation for mother liquor removal, and drying to achieve final moisture specifications [21]. Product quality standards require calcium formate purities exceeding 98 percent with moisture content below 1 percent for construction industry applications [24]. Alternative quicksand-like calcium formate production technologies achieve direct synthesis of free-flowing crystalline products in single-step processes, offering reduced energy consumption and simplified handling characteristics [21].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

44.997654270 g/mol

Monoisotopic Mass

44.997654270 g/mol

Heavy Atom Count

3

Other CAS

71-47-6

Wikipedia

Formate

Dates

Last modified: 07-20-2023

Separation of labeled isomeric oligosaccharides by hydrophilic interaction liquid chromatography - the role of organic solvent in manipulating separation selectivity of the amide stationary phase

Dana Moravcová, Richard Čmelík, Jana Křenková
PMID: 34147834   DOI: 10.1016/j.chroma.2021.462303

Abstract

The advantages of using mixtures of organic solvents for the separation of labeled oligosaccharides on the amide stationary phase under hydrophilic interaction liquid chromatography conditions are presented. The effect of the type of buffer as well as solvent or their mixtures on retention of uracil, saccharide labeling reagents (2-aminobenzoic acid, 2-aminobenzamide, ethyl 4-aminobenzoate, procainamide), and corresponding labeled saccharides were evaluated. The successful isocratic separation of labeled isomeric trisaccharides (maltotriose, panose, and isomaltotriose) was achieved in the mobile phase consisting of a 90% (v/v) mixture of organic solvents (methanol/acetonitrile 60:40) and 10% (v/v) 30 mM ammonium formate, pH 3.3. Changing the volume ratio between methanol/acetonitrile from 60:40 to 50:50 (v/v) allowed to obtain the separation of di-, tri-, and tetrasaccharides labeled by ethyl 4-aminobenzoate in less than 10.5 min.


The effect of column history in supercritical fluid chromatography: Practical implications

Kateřina Plachká, Jakub Střítecký, Frantisek Svec, Lucie Nováková
PMID: 34107402   DOI: 10.1016/j.chroma.2021.462272

Abstract

Long-term stability of retention times of a wide range of analytes has been evaluated using eight different stationary phases. These were from a single manufacturer to minimize the differences in silanol activity caused by the manufacturing process. The tested stationary phases included bridge ethylene hybrid, 2-ethylpyridine bridge ethylene hybrid with direct modification of silica particles, bidentate crosslinked charged surface hybrid fluorophenyl, bidentate crosslinked high strength silica C18, and propanediol linked phases including diol (pure propanediol linker), and three phases based on diol further modified with 2-picolylamine, diethylamine, and 1-aminoanthracene group. Retention times were monitored at the first injection, after three, nine, twelve months, and after the column regeneration via washing with pure water. The analyses were carried out using three different mobile phases, including methanol, methanol with 10 mmol/L ammonium formate, and methanol with 0.1% ammonium hydroxide. No overall decreasing or increasing trends were observed after evaluating individual contributing parameters such as analyte, stationary phase, and organic modifier. Our results suggest that the silyl-ether formation is not the only factor contributing to changes in the stationary phase pore surface. Indeed, the adsorption of mobile phase additives is probably another significant factor. That was also confirmed by the regeneration procedure using water, which is likely to reverse the silyl-ether formation to achieve the original retention. However, the retention times returned to the original values for all analytes only on three columns. Retention times on other columns remained shifted within ± 15 % RSD depending on the analyte properties and the nature of organic modifier. The retention time variations observed for each analyte group, i.e., acids, bases, and neutrals, were interpreted for each stationary phase. We concluded that the sterically protected surfaces exhibited significantly smaller changes in the retention times. Although the regeneration procedure effect depended on the column type, the results suggested beneficial effect of water. However, as the adsorption of additives on the column surface is an additional factor leading to retention time variations, the recommendation of using only one additive and/or organic modifier in each column will clearly improve the long-term repeatability of the retention times.


Cloud droplets aid the production of formic acid in the atmosphere

Joost de Gouw, Delphine Farmer
PMID: 33981044   DOI: 10.1038/d41586-021-01206-5

Abstract




Phenomenological Modeling of Formic Acid Fractionation of Sugarcane Bagasse by Integration of Operation Parameters as an Extended Combined Severity Factor

Xiaogang Chang, Jingzhi Zhang, Ruchun Wu, Xuebing Zhao
PMID: 34067091   DOI: 10.3390/molecules26092753

Abstract

In order to more conveniently simulate and optimize the solubilization of sugarcane bagasse components during formic acid (FA) fractionation, an extended combined severity factor (
) was defined to integrate various operation parameters as a single factor. Two phenomenological models based on Arrhenius and Logistic equations were further used to describe the phenomenological kinetics. Different data-processing methods were compared to fit the severity parameters and model constants. Both Arrhenius-based and Logistic-based models show satisfying fitting results, though the values of Arrhenius-based
(A-
) and Logistic-based
(L-
) were somewhat different under the same fractionation condition. The solubilization of biomass components increased with
, but two distinct stages could be observed with inflection points at A-
of 42 or L-
of 43, corresponding to bulk and residual solubilization stages, respectively. For the enzymatic hydrolysis of cellulosic solids, the highest initial enzymatic glucan conversion (EGC@6h) was obtained at A-
of 39-40 or A-
of 40-41; however, for a long hydrolysis period (72 h), relatively high glucan conversion (EGC@72h) was observed at A-
of 42-43 or A-
of 43-44. Post-treatment for deformylation with a small amount of lime could help to recover the cellulose digestibility.


High-Performance Sensing of Formic Acid Vapor Enabled by a Newly Developed Nanofilm-Based Fluorescent Sensor

Ying Wu, Chunxia Hua, Zhongshan Liu, Jinglun Yang, Rongrong Huang, Min Li, Kaiqiang Liu, Rong Miao, Yu Fang
PMID: 33905230   DOI: 10.1021/acs.analchem.1c00576

Abstract

Although it is widely used in industry and food products, formic acid can be dangerous owing to its corrosive properties. Accurate determination of formic acid would not only benefit its qualified uses but also be an effective way to avoid corrosion or injury from inhalation, swallowing, or touching. Herein, we present a nanofilm-based fluorescent sensor for formic acid vapor detection with a wide response range, fast response speed, and high sensitivity and selectivity. The nanofilm was synthesized at a humid air/dimethyl sulfoxide (DMSO) interface through dynamic covalent condensation between two typically designed building blocks, de-
-butyl calix[4]arene-tetrahydrazide (CATH) and 4,4',4″,4‴-(ethene-1,1,2,2-tetrayl)tetra-benzaldehyde (ETBA). The as-prepared nanofilm is uniform, flexible, fluorescent, and photochemically stable. The thickness and fluorescence intensity of the nanofilm can be facilely adjusted by varying the concentration of the building blocks and the sensing performance of the nanofilm can be optimized accordingly. Based on the nanofilm, a fluorescent sensor with a wide response range (4.4 ppt-4400 ppm) for real-time and online detection of formic acid vapor was built. With the sensor, a trace amount (0.01%) of formic acid in petroleum ether (60-90 °C) can be detected within 3 s. Besides, fluorescence quenching of the nanofilm by formic acid vapor can be visualized. It is believed that the sensor based on the nanofilm would find real-life applications in corrosion and injury prevention from formic acid.


Buffered formic acid and a monoglyceride blend coordinately alleviate subclinical necrotic enteritis impact in broiler chickens

Kosar Gharib-Naseri, Sarbast K Kheravii, Lily Li, Shu-Biao Wu
PMID: 34186268   DOI: 10.1016/j.psj.2021.101214

Abstract

The objective of this study was to evaluate the effect of 2 different doses of a partially buffered formic acid product (Amasil NA; 61% formic acid, 20.5% sodium formate), and a monoglyceride blend of short- and medium-chain fatty acids (BalanGut LS P) on necrotic enteritis (NE) infected broilers in terms of performance, intestinal microbial population and short-chain fatty acids concentrations in the gastrointestinal tract. A total of 528-day-old as hatched Ross 308 broilers were allocated to 48 pens with 11 birds in each pen. Six dietary treatments applied in the study were: T1) nonsupplemented diet (Control); T2) antibiotic supplemented diets; T3) and T4) high (Starter: 0.5%; Grower and Finisher: 0.5%) and low (Starter: 0.3%; Grower and Finisher: 0.2%) dose of Amasil NA; and groups T5) and T6) high (Starter: 0.3%; Grower and Finisher: 0.2%) and low dose (Starter: 0.3%; Grower: 0.15%; Finisher: 0.075%) of (BalanGut LS P). All birds in this study were fed starter (d 0-10), grower (d 11-24) and finisher (d 25-35) diets and challenged with NE. To induce subclinical NE, oral administrations of Eimeria oocysts (d 9) followed by inoculation of Clostridium perfringens strains (d 14 and 15) were applied. Results showed that birds fed the high dose of Amasil NA, had a higher feed conversion ratio (FCR,P < 0.05) compared to the nonsupplemented group during the starter period. Antibiotic supplementation reduced FCR during the grower (P < 0.001), finisher (P < 0.05) and overall (P < 0.001) periods of the experiment. Both levels of BalanGut LS P and low levels of Amasil NA enhanced overall FCR (P < 0.05) compared to the birds in the nonsupplemented group. Compared to the nonsupplemented group, high levels of Amasil NA and low levels of BalanGut LS P improved FCR in the finisher stage (P < 0.05). On d 16, cecum digesta of birds fed with antibiotic supplemented diets showed a significantly lower number of C. perfringens (P < 0.001) compared to the nonsupplemented and high level of BalanGut LS P group. Bacillus (P < 0.01) and Ruminococcus numbers were significantly lower in the birds fed with high level of Amasil NA (P < 0.05) compared to the antibiotic supplemented diets. High doses of Amasil NA, showed the highest propionate concentration in the cecum (P < 0.001). The study suggests that supplementation of BalanGut LS P and Amasil NA at different feeding phases may achieve optimal performance improvement in broilers under NE challenge.


Production of Formate via Oxidation of Glyoxal Promoted by Particulate Nitrate Photolysis

Ruifeng Zhang, Masao Gen, Tzung-May Fu, Chak K Chan
PMID: 33861585   DOI: 10.1021/acs.est.0c08199

Abstract

Particulate nitrate photolysis can produce oxidants (i.e., OH, NO
, and NO
/HNO
) in aqueous droplets and may play a potential role in increased atmospheric oxidative capacity. Our earlier works have reported on the SO
oxidation promoted by nitrate photolysis to produce sulfate. Here, we used glyoxal as a model precursor to examine the role of particulate nitrate photolysis in the formation of secondary organic aerosol (SOA) from particle-phase oxidation of glyoxal by OH radicals. Particles containing sodium nitrate and glyoxal were irradiated at 300 nm. Interestingly, typical oxidation products of oxalic acid, glyoxylic acid, and higher-molecular-weight products reported in the literature were not found in the photooxidation process of glyoxal during nitrate photolysis in the particle phase. Instead, formic acid/formate production was found as the main oxidation product. At glyoxal concentration higher than 3 M, we found that the formic acid/formate production rate increases significantly with increasing glyoxal concentration. Such results suggest that oxidation of glyoxal at high concentrations by OH radicals produced from nitrate photolysis in aqueous particles may not contribute significantly to SOA formation since formic acid is a volatile species. Furthermore, recent predictions of formic acid/formate concentration from the most advanced chemical models are lower than ambient observations at both the ground level and high altitude. The present study reveals a new insight into the production of formic acid/formate as well as a sink of glyoxal in the atmosphere, which may partially narrow the gap between model predictions and field measurements in both species.


Metabolic engineering strategies to enable microbial utilization of C1 feedstocks

Wei Jiang, David Hernández Villamor, Huadong Peng, Jian Chen, Long Liu, Victoria Haritos, Rodrigo Ledesma-Amaro
PMID: 34312558   DOI: 10.1038/s41589-021-00836-0

Abstract

One-carbon (C1) substrates are preferred feedstocks for the biomanufacturing industry and have recently gained attention owing to their natural abundance, low production cost and availability as industrial by-products. However, native pathways to utilize these substrates are absent in most biotechnologically relevant microorganisms. Recent advances in synthetic biology, genome engineering and laboratory evolution are enabling the first steps towards the creation of synthetic C1-utilizing microorganisms. Here, we briefly review the native metabolism of methane, methanol, CO
, CO and formate, and how these C1-utilizing pathways can be engineered into heterologous hosts. In addition, this review analyses the potential, the challenges and the perspectives of C1-based biomanufacturing.


Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells

Alice Clare Newman, Mattia Falcone, Alejandro Huerta Uribe, Tong Zhang, Dimitris Athineos, Matthias Pietzke, Alexei Vazquez, Karen Blyth, Oliver David Kenneth Maddocks
PMID: 33831358   DOI: 10.1016/j.molcel.2021.03.019

Abstract

Cancer cells adapt their metabolism to support elevated energetic and anabolic demands of proliferation. Folate-dependent one-carbon metabolism is a critical metabolic process underpinning cellular proliferation supplying carbons for the synthesis of nucleotides incorporated into DNA and RNA. Recent research has focused on the nutrients that supply one-carbons to the folate cycle, particularly serine. Tryptophan is a theoretical source of one-carbon units through metabolism by IDO1, an enzyme intensively investigated in the context of tumor immune evasion. Using in vitro and in vivo pancreatic cancer models, we show that IDO1 expression is highly context dependent, influenced by attachment-independent growth and the canonical activator IFNγ. In IDO1-expressing cancer cells, tryptophan is a bona fide one-carbon donor for purine nucleotide synthesis in vitro and in vivo. Furthermore, we show that cancer cells release tryptophan-derived formate, which can be used by pancreatic stellate cells to support purine nucleotide synthesis.


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